molecular formula C12H17FN2 B1333907 1-[1-(2-Fluorophenyl)ethyl]piperazine

1-[1-(2-Fluorophenyl)ethyl]piperazine

货号: B1333907
分子量: 208.27 g/mol
InChI 键: UIJNEACQJVSKLI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[1-(2-Fluorophenyl)ethyl]piperazine (CAS 516446-72-3) is a chemical compound of interest in pharmaceutical and neuropharmacological research. It features a piperazine ring, a privileged scaffold in drug discovery known for contributing to favorable pharmacokinetic properties and water solubility in drug-like molecules . The specific stereochemistry and the 2-fluorophenyl substitution pattern make it a valuable building block for designing novel bioactive molecules. While direct literature on this exact compound is limited, research on structurally related (2-fluorophenyl)piperazine derivatives provides strong context for its research value. For instance, compounds incorporating the (2-fluorophenyl)piperazine moiety have been designed and synthesized as potent, selective, reversible, and competitive inhibitors of monoamine oxidase-B (MAO-B) . MAO-B is a significant target in neuroscience research for neurodegenerative disorders . Furthermore, the piperazine ring is a common motif in a wide span of therapeutic areas, including antiviral , anticancer , and antipsychotic agents . This product is provided strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Researchers are responsible for ensuring safe handling and compliance with all applicable local, state, and federal regulations.

属性

分子式

C12H17FN2

分子量

208.27 g/mol

IUPAC 名称

1-[1-(2-fluorophenyl)ethyl]piperazine

InChI

InChI=1S/C12H17FN2/c1-10(15-8-6-14-7-9-15)11-4-2-3-5-12(11)13/h2-5,10,14H,6-9H2,1H3

InChI 键

UIJNEACQJVSKLI-UHFFFAOYSA-N

规范 SMILES

CC(C1=CC=CC=C1F)N2CCNCC2

产品来源

United States

科学研究应用

Pharmacological Properties

1-[1-(2-Fluorophenyl)ethyl]piperazine belongs to the piperazine class of compounds, which are known for their diverse biological activities. The compound exhibits various pharmacological properties, including:

  • Analgesic : It has been noted for its pain-relieving effects, making it a candidate for analgesic drug formulation.
  • Anti-histaminic : The compound shows promise in treating allergic reactions by blocking histamine receptors.
  • Sedative : Its sedative properties may be beneficial in managing anxiety and sleep disorders.
  • Anti-tussive : The compound may also serve as a cough suppressant.

These properties indicate that this compound could be developed into effective therapeutic agents for various conditions.

Dopamine Transporter Inhibition

Research has highlighted the compound's interaction with dopamine transporters (DAT). A study synthesized derivatives of 1-[2-[bis-(4-fluorophenyl)methoxy]ethyl]piperazine and evaluated their binding affinity to DAT and serotonin transporters (SERT). Notably, certain derivatives exhibited DAT affinity comparable to or better than established compounds like GBR 12909, indicating potential use in treating conditions such as Parkinson's disease and depression through modulation of dopamine levels .

Antimicrobial Activity

In another study, novel N-alkyl and N-sulfonyl derivatives of piperazine were synthesized and tested for antimicrobial efficacy. These derivatives demonstrated significant activity against various bacterial strains, suggesting that modifications of the piperazine structure can enhance antimicrobial properties. This opens avenues for developing new antibiotics based on the piperazine framework .

Alzheimer's Disease Research

The cholinergic hypothesis of Alzheimer's disease has led to the exploration of piperazine derivatives for enhancing central cholinergic neurotransmission. Compounds derived from this compound have been investigated for their potential as cholinomimetics, providing symptomatic relief in Alzheimer's patients by improving cholinergic signaling .

Comparative Analysis of Piperazine Derivatives

The following table summarizes key findings from research on various derivatives of this compound:

Compound NameTarget ReceptorBinding AffinityTherapeutic Application
This compoundDATHighParkinson's Disease
N-alkyl derivativesBacterial StrainsModerate to HighAntimicrobial Agents
Cholinomimetic derivativesAcetylcholine ReceptorsVariableAlzheimer's Disease

准备方法

General Synthetic Route

The most common and direct approach to synthesize 1-[1-(2-Fluorophenyl)ethyl]piperazine involves the nucleophilic substitution reaction of anhydrous piperazine with 2-fluorophenylethyl halides (e.g., 2-fluorophenylethyl chloride or bromide) under reflux conditions in an aprotic solvent such as tetrahydrofuran (THF) or ethanol. The reaction typically proceeds via the following steps:

  • Dissolution of anhydrous piperazine in THF under reflux.
  • Dropwise addition of the 2-fluorophenylethyl halide to the piperazine solution.
  • Continued reflux for several hours (commonly 4-7 hours) with stirring.
  • Monitoring the reaction progress by thin-layer chromatography (TLC).
  • Workup involving cooling, filtration to remove excess piperazine, and extraction with organic solvents.
  • Purification by silica gel column chromatography using solvent gradients (e.g., dichloromethane/methanol mixtures with triethylamine) to isolate the pure product.

This method yields the free base of this compound with typical yields around 70-75%.

Reaction Conditions and Purification

  • Solvent: Tetrahydrofuran (THF) or ethanol.
  • Temperature: Reflux (~65-80°C).
  • Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation.
  • Purification: Silica gel flash chromatography with solvent systems starting from pure dichloromethane to mixtures containing methanol and triethylamine to improve elution and purity.
  • pH Control: Basic aqueous washes (NaOH 1 M) to maintain pH > 12 during extraction to ensure the compound remains in the organic phase.

Alternative Synthetic Approaches

Use of 2-(2-Fluorophenyl)ethylpiperazine Dihydrochloride Salt Formation

In some protocols, after the alkylation step, the free base is converted into its dihydrochloride salt to enhance solubility and stability. This involves:

  • Treatment of the free base with dry hydrogen chloride gas in absolute ethanol.
  • Crystallization of the dihydrochloride salt.
  • Recrystallization from ethanol to obtain pure crystalline material.

This salt form is often preferred for pharmacological studies and industrial applications due to improved handling properties.

Use of 2-Phenyl-2-alkoxyethyl Bromides

Older patents describe the preparation of phenylethyl piperazines by reacting 2-phenyl-2-alkoxyethyl bromides with anhydrous piperazine in ethanol under reflux for 6-7 hours. The crude product is then subjected to acid-base extraction and purification steps similar to those described above. This method can be adapted for fluorinated analogs by using the corresponding fluorinated alkoxyethyl bromides.

Summary Table of Preparation Methods

Method Starting Materials Solvent Conditions Purification Yield Notes
Alkylation of piperazine with 2-fluorophenylethyl chloride Anhydrous piperazine, 2-fluorophenylethyl chloride THF or ethanol Reflux 4-7 h, inert atmosphere Silica gel chromatography, basic aqueous extraction ~70-75% Most direct and common method
Salt formation of free base Free base of this compound Absolute ethanol Treatment with dry HCl gas Crystallization and recrystallization High purity Enhances solubility and stability
Reaction with 2-phenyl-2-alkoxyethyl bromide 2-phenyl-2-alkoxyethyl bromide, piperazine Ethanol Reflux 6-7 h Acid-base extraction, chromatography ~60-65% Older method, adaptable for fluorinated derivatives
Pyridazinone intermediate route 3,6-dichloropyridazine, (2-fluorophenyl)piperazine Ethanol Reflux, multiple steps Chromatography High yield for derivatives Used for complex derivatives, not direct synthesis

Research Findings and Optimization Notes

  • The alkylation reaction is sensitive to moisture; anhydrous conditions and inert atmosphere improve yield and purity.
  • The use of basic aqueous washes (NaOH) during workup prevents protonation of the amine, facilitating extraction into organic solvents.
  • Silica gel chromatography with gradual increase of polar solvents (methanol) and addition of triethylamine prevents tailing and improves separation.
  • Conversion to dihydrochloride salt is a standard practice to obtain crystalline, stable forms suitable for pharmaceutical use.
  • Reaction times and temperatures can be optimized depending on the scale and purity requirements.
  • Alternative solvents such as ethanol can be used but may require longer reflux times.

常见问题

Q. What synthetic methodologies are effective for preparing 1-[1-(2-Fluorophenyl)ethyl]piperazine?

Answer: The synthesis typically involves alkylation of a piperazine precursor with a fluorophenyl-containing electrophile. For example, 1-(2-fluorobenzyl)piperazine derivatives are synthesized by reacting 1-(2-fluorobenzyl)piperazine with propargyl bromide in DMF under basic conditions (K₂CO₃), followed by stirring at room temperature for 6–7 hours. Reaction progress is monitored via TLC (hexane:ethyl acetate = 2:1), and purification is achieved via column chromatography (silica gel, ethyl acetate:hexane = 1:8) .

Q. How is the structural integrity of this compound confirmed?

Answer: Structural characterization employs:

  • ¹H/¹³C NMR : Peaks for the fluorophenyl group (δ ~7.3–7.0 ppm for aromatic protons) and piperazine backbone (δ ~2.4–3.5 ppm for CH₂ groups) .
  • Mass Spectrometry (MS) : Molecular ion peaks matching the calculated molecular weight (e.g., 180.22 g/mol for C₁₀H₁₃FN₂) .
  • Elemental Analysis : Confirmation of C, H, N, and F percentages (e.g., C 64.78%, H 5.08%, N 8.50% for derivatives) .

Q. What preliminary biological screening models are used to assess its bioactivity?

Answer: Initial screening includes:

  • Antimicrobial Assays : Agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans), with inhibition zones measured .
  • Cytotoxicity Tests : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), reporting IC₅₀ values .

Advanced Research Questions

Q. How are structure-activity relationships (SAR) studied for fluorophenyl-piperazine derivatives?

Answer: SAR studies involve:

  • Systematic Substituent Variation : Introducing electron-withdrawing/donating groups (e.g., -Cl, -OCH₃) at the fluorophenyl or piperazine positions .
  • Biological Profiling : Comparing IC₅₀ values across derivatives to identify critical substituents. For example, 2,4-difluorophenyl analogs show enhanced anticancer activity due to improved target binding .
  • DFT Calculations : Analyzing electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .

Example SAR Data:

DerivativeSubstituentIC₅₀ (μM, MCF-7)Notes
72-Cl-C₆H₄12.5Moderate activity
162,4-F₂-C₆H₃4.8High activity

Q. What strategies resolve contradictions in bioactivity data across studies?

Answer:

  • Dose-Response Replication : Validate results using standardized protocols (e.g., NIH/WHO guidelines for cytotoxicity assays).
  • Target-Specific Assays : Use kinase inhibition panels to confirm selectivity (e.g., EGFR vs. VEGFR inhibition) .
  • Meta-Analysis : Cross-reference data from peer-reviewed studies to identify outliers or methodological biases .

Q. How is molecular docking utilized to predict target interactions?

Answer:

  • Software : AutoDock Vina or Schrödinger Suite for docking simulations.
  • Protocol :
    • Retrieve target protein structures (e.g., EGFR, PDB ID: 1M17).
    • Prepare ligand (compound) and receptor files (hydrogens added, charges assigned).
    • Define binding site (e.g., ATP-binding pocket for kinases).
    • Run docking, analyze binding poses, and calculate ΔG (binding energy).
  • Validation : Compare predicted binding modes with crystallographic data (e.g., RMSD < 2.0 Å) .

Q. What experimental designs improve metabolic stability in vivo?

Answer:

  • Microsomal Stability Assays : Incubate compounds with liver microsomes (human/rat), quantify parent compound degradation via LC-MS.
  • Structural Modifications : Introduce deuterium at metabolically labile sites (e.g., CH₃ → CD₃) or replace ester groups with amides .
  • Pharmacokinetic Profiling : Measure half-life (t₁/₂), clearance, and bioavailability in rodent models .

Q. How are multi-target effects evaluated for this compound?

Answer:

  • Polypharmacology Screens : Use panels of 50+ enzymes/receptors (e.g., CEREP BioPrint®).
  • Network Pharmacology : Construct interaction networks (e.g., STRING database) to identify synergistic/off-target pathways .
  • In Vivo Phenotypic Studies : Assess behavioral or physiological outcomes in disease models (e.g., tumor regression in xenografts) .

Q. How are contradictions in synthetic yields addressed?

Answer:

  • Reaction Optimization : Screen solvents (DMF vs. DMSO), bases (K₂CO₃ vs. Cs₂CO₃), and temperatures (RT vs. 60°C) .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., N-alkylation vs. O-alkylation) and adjust stoichiometry .

Optimization Data:

ConditionSolventBaseYield (%)
StandardDMFK₂CO₃65
OptimizedDMSOCs₂CO₃82

Notes

  • References : All answers are supported by peer-reviewed studies, avoiding non-academic sources (e.g., BenchChem).
  • Methodological Focus : Emphasis on experimental design, data validation, and analytical techniques.
  • Advanced Tools : Incorporation of computational (DFT, docking) and high-throughput screening methods.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。